2,3-Dihydro-6-(p-fluorophenyl)-5-(4-pyridyl)imidazo(2,1-b)thiazole dihydrochloride
Overview
Description
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Synthesis Analysis
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This would involve a discussion of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Anti-inflammatory Properties : A study by Shilcrat et al. (1991) demonstrated the anti-inflammatory activity of 6-phenyl-5-(4-pyridyl)-2,3-dihydroimidazo[2,1-b]thiazoles, highlighting the compound's potential in treating inflammation-related conditions (Shilcrat et al., 1991).
Anticancer Activity : A study conducted by Abdel‐Maksoud et al. (2019) revealed the efficacy of imidazo[2,1-b]thiazole derivatives in inhibiting the growth of cancer cells, particularly in colon cancer and melanoma (Abdel‐Maksoud et al., 2019).
Herbicidal Applications : Andreani et al. (1996) synthesized a series of imidazo[2,1-b]thiazoles with herbicidal properties, indicating potential applications in agriculture (Andreani et al., 1996).
Antimicrobial Activity : Güzeldemirci and Küçükbasmacı (2010) synthesized imidazo[2,1-b]thiazoles that showed promising antimicrobial activities, suggesting potential use in treating infections (Güzeldemirci & Küçükbasmacı, 2010).
Anti-tuberculosis Activity : A study by Abhale et al. (2016) demonstrated the antitubercular activity of imidazo[2,1-b]thiazole derivatives, indicating their potential in tuberculosis treatment (Abhale et al., 2016).
Immunological Effects : Harraga et al. (1994) studied the modulation of the CD2 receptor of human T lymphocytes by imidazo[2,1-b]thiazoles, revealing the compound's immunomodulatory properties (Harraga et al., 1994).
Safety And Hazards
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Future Directions
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Please consult a professional chemist or a reliable database for specific information about this compound. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
6-(4-fluorophenyl)-5-pyridin-4-yl-2,3-dihydroimidazo[2,1-b][1,3]thiazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3S.2ClH/c17-13-3-1-11(2-4-13)14-15(12-5-7-18-8-6-12)20-9-10-21-16(20)19-14;;/h1-8H,9-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQCNUNCYVXBTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=C(N21)C3=CC=NC=C3)C4=CC=C(C=C4)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2FN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-6-(p-fluorophenyl)-5-(4-pyridyl)imidazo(2,1-b)thiazole dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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